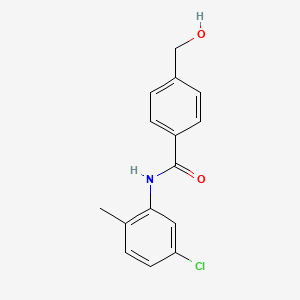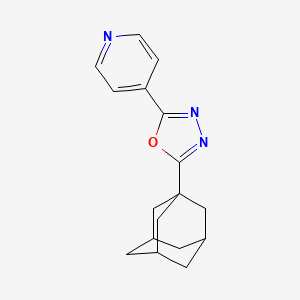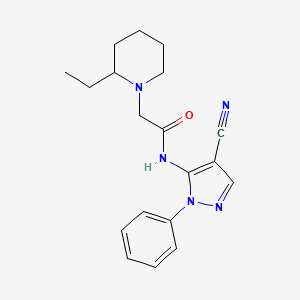
7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline, also known as CDMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to possess various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways. Additionally, this compound has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function, suggesting its potential use in the treatment of various mitochondrial disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize, and high yields and purity can be achieved. Additionally, this compound has been shown to possess a broad spectrum of activity against various pathogens, making it a useful tool for studying the mechanisms of microbial growth and inhibition. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects on normal cells and tissues have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential side effects. Furthermore, the development of more potent derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline involves the reaction of 7-chloro-4-hydroxyquinoline with 4-methyl-1,4-diazepan-1-amine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then further reacted with a chlorinating agent to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antibacterial, antifungal, and antiviral properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
7-chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c1-18-7-2-8-19(10-9-18)15-5-6-17-14-11-12(16)3-4-13(14)15/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQVFSSJCFGUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7532580.png)
![4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)

![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
